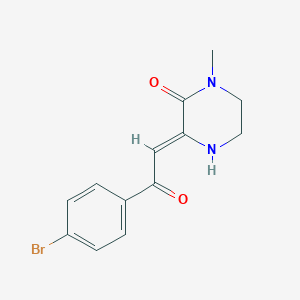
3-(2-(4-Bromophenyl)-2-oxoethylidene)-1-methylpiperazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(4-Bromophenyl)-2-oxoethylidene)-1-methylpiperazinone, also known as BRD7929, is a small molecule inhibitor that has been widely used in scientific research. This compound has shown promising results in the treatment of various diseases, including cancer and inflammation.
Mechanism of Action
3-(2-(4-Bromophenyl)-2-oxoethylidene)-1-methylpiperazinone exerts its therapeutic effects by inhibiting the activity of the bromodomain and extra-terminal (BET) family of proteins. BET proteins are involved in the regulation of gene expression and are overexpressed in various diseases, including cancer and inflammation. This compound binds to the bromodomain of BET proteins, preventing them from interacting with chromatin and regulating gene expression. This leads to the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It inhibits the activity of BET proteins, leading to the downregulation of various genes involved in cell proliferation, inflammation, and neurodegeneration. This compound also reduces oxidative stress and inflammation in the brain, leading to neuroprotective effects. Moreover, this compound has been found to induce apoptosis and inhibit cell proliferation in cancer cells, leading to anticancer effects.
Advantages and Limitations for Lab Experiments
3-(2-(4-Bromophenyl)-2-oxoethylidene)-1-methylpiperazinone has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high potency and selectivity for BET proteins, making it a useful tool for studying the role of BET proteins in various diseases. However, this compound also has several limitations. It has poor solubility in aqueous solutions, making it difficult to use in cell-based assays. Moreover, it has a short half-life and is rapidly metabolized in vivo, limiting its potential as a therapeutic agent.
Future Directions
For the study of 3-(2-(4-Bromophenyl)-2-oxoethylidene)-1-methylpiperazinone include the development of more potent and selective BET inhibitors, investigation of the role of BET proteins in other diseases, and the development of novel drug delivery systems.
Synthesis Methods
The synthesis of 3-(2-(4-Bromophenyl)-2-oxoethylidene)-1-methylpiperazinone involves the reaction of 4-bromoacetophenone with ethyl acetoacetate to form this compound. The reaction is catalyzed by piperidine and occurs under reflux conditions. The final product is obtained after purification using column chromatography.
Scientific Research Applications
3-(2-(4-Bromophenyl)-2-oxoethylidene)-1-methylpiperazinone has been extensively used in scientific research to study its potential therapeutic benefits. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to reduce inflammation by inhibiting the production of cytokines and chemokines. Moreover, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
CAS RN |
178408-21-4 |
|---|---|
Molecular Formula |
C13H13BrN2O2 |
Molecular Weight |
309.16 g/mol |
IUPAC Name |
(3Z)-3-[2-(4-bromophenyl)-2-oxoethylidene]-1-methylpiperazin-2-one |
InChI |
InChI=1S/C13H13BrN2O2/c1-16-7-6-15-11(13(16)18)8-12(17)9-2-4-10(14)5-3-9/h2-5,8,15H,6-7H2,1H3/b11-8- |
InChI Key |
GTODBTFJHCISKP-FLIBITNWSA-N |
Isomeric SMILES |
CN1CCN/C(=C\C(=O)C2=CC=C(C=C2)Br)/C1=O |
SMILES |
CN1CCNC(=CC(=O)C2=CC=C(C=C2)Br)C1=O |
Canonical SMILES |
CN1CCNC(=CC(=O)C2=CC=C(C=C2)Br)C1=O |
synonyms |
(3Z)-3-[2-(4-bromophenyl)-2-oxo-ethylidene]-1-methyl-piperazin-2-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-hydroxy-2-methyl-1-[(E)-non-3-enyl]-4a,7,8,9,9a,9b-hexahydro-3H-cyclopenta[f]chromen-5-one](/img/structure/B222523.png)
![2,4-dichloro-N-[3-(dimethylamino)propyl]-5-methylbenzenesulfonamide](/img/structure/B222530.png)
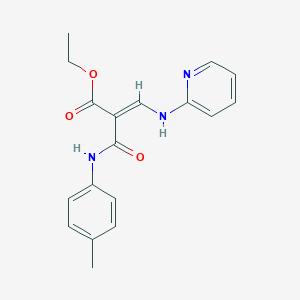
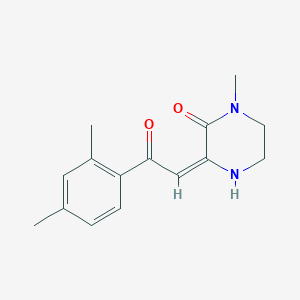
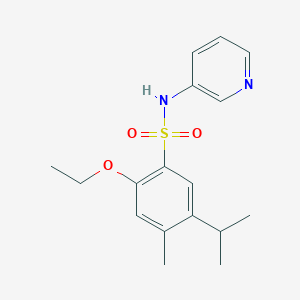
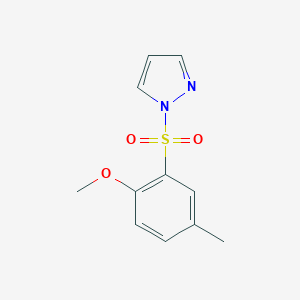
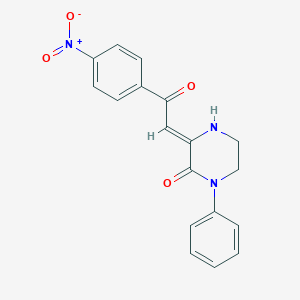

![methyl 2-[(1R,3R,4R)-6-[(4R,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-4,9-dihydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetate](/img/structure/B222744.png)
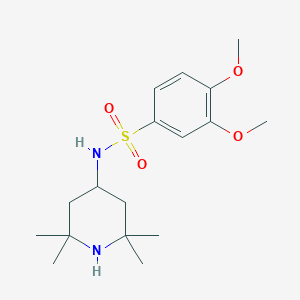

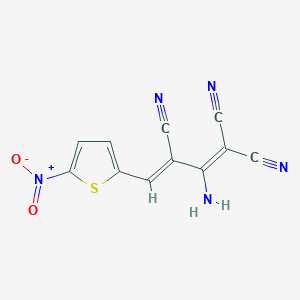
![Methyl (1R,2S,6R,8S,9R,13S,14S,15R)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-11,15,16-trihydroxy-9,13-dimethyl-4,12-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadecane-17-carboxylate](/img/structure/B222805.png)
